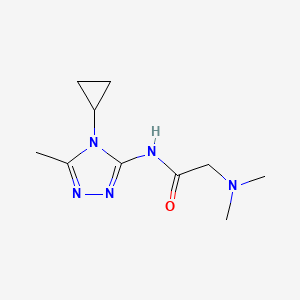![molecular formula C15H22N4O2 B7058553 6-[4-(3-Ethoxy-2-hydroxypropyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7058553.png)
6-[4-(3-Ethoxy-2-hydroxypropyl)piperazin-1-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(3-Ethoxy-2-hydroxypropyl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a piperazine ring substituted with an ethoxy-hydroxypropyl group and a pyridine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-Ethoxy-2-hydroxypropyl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the piperazine derivative. The ethoxy-hydroxypropyl group is introduced through a nucleophilic substitution reaction, followed by the attachment of the pyridine ring via a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-[4-(3-Ethoxy-2-hydroxypropyl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ethoxy-hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like alkyl halides and amines are used under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
6-[4-(3-Ethoxy-2-hydroxypropyl)piperazin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[4-(3-Ethoxy-2-hydroxypropyl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, potentially modulating their activity. The carbonitrile group may also play a role in binding to enzymes or other proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(3-Hydroxypropyl)piperazin-1-yl]pyridine-3-carbonitrile
- 6-[4-(3-Methoxypropyl)piperazin-1-yl]pyridine-3-carbonitrile
- 6-[4-(3-Propyl)piperazin-1-yl]pyridine-3-carbonitrile
Uniqueness
6-[4-(3-Ethoxy-2-hydroxypropyl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to the presence of both an ethoxy and a hydroxy group on the propyl chain, which can influence its chemical reactivity and biological activity. This dual functionality can provide distinct advantages in terms of binding affinity and specificity compared to similar compounds .
Properties
IUPAC Name |
6-[4-(3-ethoxy-2-hydroxypropyl)piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-2-21-12-14(20)11-18-5-7-19(8-6-18)15-4-3-13(9-16)10-17-15/h3-4,10,14,20H,2,5-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXLQHKLYNDWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CN1CCN(CC1)C2=NC=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3,4-dihydro-2H-chromene-6-sulfonamide](/img/structure/B7058470.png)

![[2-(2-Aminoethyl)piperidin-1-yl]-(1-propan-2-ylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B7058486.png)
![1-[Methyl-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]amino]cyclopentane-1-carboxamide](/img/structure/B7058494.png)
![Tert-butyl 4-[[2-(1-cyclopropylethyl)pyrazol-3-yl]amino]piperidine-1-carboxylate](/img/structure/B7058499.png)
![N-(2-methoxyethyl)-N-[(3-methylpyridin-2-yl)methyl]-1,1-dioxothiolan-3-amine](/img/structure/B7058513.png)
![5-[[(3-Methyl-2-piperidin-1-ylbutanoyl)amino]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7058517.png)
![1-ethyl-3,5-dimethyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7058521.png)

![3-[4-(2-Methylsulfonylphenyl)piperazin-1-yl]thiolane 1,1-dioxide](/img/structure/B7058538.png)
![3-imidazol-1-yl-N-[1-(2-methylprop-2-enyl)piperidin-4-yl]propanamide](/img/structure/B7058545.png)
![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[4-(thiophen-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7058552.png)
![5-Methyl-7-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7058567.png)
![N-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7058575.png)
